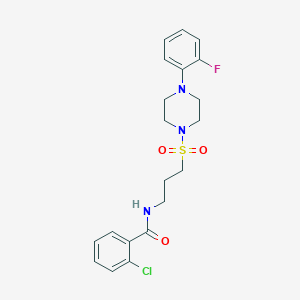
2-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C20H23ClFN3O3S and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure with a piperazine moiety and a sulfonamide group, which are known to influence its biological properties. The synthesis involves several steps, starting from saccharin derivatives, followed by the introduction of the piperazine and fluorophenyl groups through nucleophilic substitution reactions .
Antitumor Activity
Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit significant antitumor activity. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. The inhibition of DHFR leads to reduced cell proliferation in cancer models .
Neuroleptic Effects
The compound's structural similarities to known neuroleptics suggest potential applications in treating psychiatric disorders. In animal models, benzamide derivatives have shown efficacy in reducing apomorphine-induced stereotypy, indicating their potential as antipsychotic agents. Notably, some derivatives exhibited enhanced potency compared to established drugs like haloperidol .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in cellular metabolism, leading to altered metabolic pathways.
- Receptor Modulation : The piperazine moiety is known for its ability to bind to various neurotransmitter receptors, potentially modulating dopaminergic and serotonergic signaling pathways.
Study 1: Antitumor Efficacy
A study evaluating a series of benzamide derivatives demonstrated that compounds similar to this compound exhibited moderate to high potency against cancer cell lines. The most active compounds showed IC50 values in the low micromolar range against breast and colon cancer cell lines .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, a derivative of the compound was tested for its effects on behavior in rodent models. The results indicated that the compound significantly reduced stereotypic behaviors without inducing catalepsy, suggesting a favorable side effect profile compared to traditional neuroleptics .
Data Summary
Propiedades
IUPAC Name |
2-chloro-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-7-2-1-6-16(17)20(26)23-10-5-15-29(27,28)25-13-11-24(12-14-25)19-9-4-3-8-18(19)22/h1-4,6-9H,5,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVTXJPSWCRDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














